4-Amino-4'-nitro-3-biphenylol hydrochloride
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Overview
Description
4-Amino-4’-nitro-3-biphenylol hydrochloride is an organic compound with the molecular formula C12H11ClN2O3. It is a derivative of biphenyl, containing both amino and nitro functional groups.
Preparation Methods
The synthesis of 4-Amino-4’-nitro-3-biphenylol hydrochloride typically involves the nitration of biphenyl followed by reduction and subsequent functional group modifications. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, which is then reduced to 4-aminobiphenyl. The amino group is further modified to introduce the hydroxyl group, resulting in 4-Amino-4’-nitro-3-biphenylol. The final step involves the formation of the hydrochloride salt .
Chemical Reactions Analysis
4-Amino-4’-nitro-3-biphenylol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various nitro and amino derivatives of biphenyl .
Scientific Research Applications
4-Amino-4’-nitro-3-biphenylol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-4’-nitro-3-biphenylol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Amino-4’-nitro-3-biphenylol hydrochloride can be compared with other similar compounds such as:
4-Aminobiphenyl: Lacks the nitro group and has different chemical properties and applications.
4-Nitrobiphenyl: Lacks the amino group and exhibits different reactivity and uses.
2-Amino-5-nitrophenol: A similar compound with different substitution patterns on the aromatic ring, leading to variations in chemical behavior and applications.
The uniqueness of 4-Amino-4’-nitro-3-biphenylol hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
63019-81-8 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
[2-hydroxy-4-(4-nitrophenyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)14(16)17;/h1-7,15H,13H2;1H |
InChI Key |
YXBUYNHZORJSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[NH3+])O)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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